molecular formula C21H12Cl2N4O B2751176 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-50-2

3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B2751176
CAS RN: 477853-50-2
M. Wt: 407.25
InChI Key: KLQUQSSEHUWJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of quinazolinone . Quinazolinones are a family of heterocyclic nitrogen compounds that have gained popularity due to the wide range of biological functions they possess .


Synthesis Analysis

The synthesis of this compound involves the reaction of the hydrazinyl derivative with carbon disulfide, leading to the formation of 7,9-dibromo-5-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline-3(2H)-thione . From the compound 6,8-dibromo-2-(3,4-dichlorophenyl)quinazoline-4(3H)-thione, the quinazolinone derivatives were formed .

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including triazoloquinazolines, have demonstrated promising anticancer effects. Researchers have explored their potential as chemotherapeutic agents. For instance, some derivatives exhibit cytotoxic activity against various cancer cell lines . Further studies are needed to elucidate their mechanisms of action and optimize their efficacy.

Antiviral Potential

Triazoloquinazolines may also exhibit antiviral activity. Researchers have investigated their effects against viruses, including their ability to reduce viral replication. Further studies could reveal their potential as antiviral drugs .

Mechanism of Action

Target of Action

Similar [1,2,4]triazoloquinazolines have been reported to target theP300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is considered a potential therapeutic target for cancer .

Mode of Action

It’s known that similar [1,2,4]triazoloquinazolines can intercalate dna , which suggests that 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline might interact with its targets in a similar manner. This interaction could lead to changes in gene expression, potentially influencing cell growth and proliferation.

Biochemical Pathways

Given its potential interaction with pcaf, it could influence pathways related to gene expression and cell proliferation

Pharmacokinetics

Molecular docking and pharmacokinetic studies have been performed on similar [1,2,4]triazoloquinazolines to evaluate their druggability .

Result of Action

Similar [1,2,4]triazoloquinazolines have demonstrated cytotoxic activity against various human cancer cell lines . This suggests that 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline might have similar effects, potentially inhibiting cell growth and proliferation.

properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N4O/c22-16-11-10-13(12-17(16)23)19-25-26-20-15-8-4-5-9-18(15)24-21(27(19)20)28-14-6-2-1-3-7-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQUQSSEHUWJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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